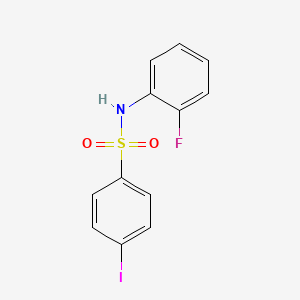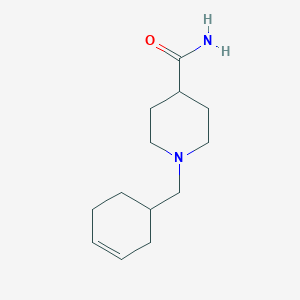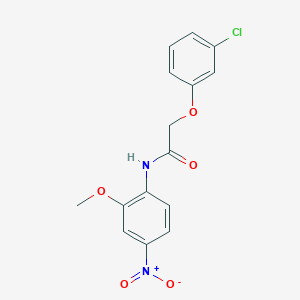
N-(2-fluorophenyl)-4-iodobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-4-iodobenzenesulfonamide, also known as FIBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and drug discovery. FIBS has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
N-(2-fluorophenyl)-4-iodobenzenesulfonamide exerts its effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. CA IX plays a crucial role in the regulation of pH in cancer cells, and its inhibition leads to a decrease in the pH of cancer cells, resulting in cell death. This compound has also been shown to inhibit the activity of other carbonic anhydrase isoforms, including CA XII and CA XIV.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-tumor properties. It has been demonstrated to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
实验室实验的优点和局限性
N-(2-fluorophenyl)-4-iodobenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yield obtained from the synthesis methods is relatively high. This compound is also stable under normal laboratory conditions and can be stored for an extended period without significant degradation. However, this compound has some limitations, including its relatively low solubility in water, which can limit its use in some experiments.
未来方向
There are several future directions for research on N-(2-fluorophenyl)-4-iodobenzenesulfonamide. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Another direction is the identification and characterization of new protein targets for this compound. Additionally, the optimization of the synthesis methods for this compound to improve the yield and purity of the compound is an area that requires further research. Finally, the investigation of the potential side effects of this compound on normal cells and tissues is an important area for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and drug discovery. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of this compound in various fields and to optimize its use in lab experiments.
合成方法
N-(2-fluorophenyl)-4-iodobenzenesulfonamide can be synthesized using different methods, including the reaction of 4-iodobenzenesulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. Another method involves the reaction of 2-fluoroaniline with 4-iodobenzenesulfonyl azide in the presence of copper (I) iodide. The yield of this compound obtained from these methods is relatively high, and the purity can be improved using column chromatography.
科学研究应用
N-(2-fluorophenyl)-4-iodobenzenesulfonamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and drug discovery. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and cancer. This compound has also been used as a tool for the identification and characterization of protein targets in cells.
属性
IUPAC Name |
N-(2-fluorophenyl)-4-iodobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FINO2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSXFEHKCDKXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FINO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4899628.png)
![5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4899630.png)
![N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine](/img/structure/B4899640.png)
![1-[(2-fluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4899647.png)

![N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4899662.png)
![N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B4899671.png)
![6-oxo-1-(3-phenylpropyl)-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B4899685.png)
![1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B4899689.png)
![1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4899697.png)
![3-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4899717.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4899727.png)
